Framycetin

説明

Framycetin is an aminoglycoside antibiotic derived from neomycin. It is produced by the bacterium Streptomyces fradiae. This compound is primarily used in various formulations to treat bacterial infections, including eye and ear infections, and to reduce nasal carriage of staphylococcus . It is known for its broad-spectrum antimicrobial activity against aerobic bacteria.

準備方法

Framycetin is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium is cultured under specific nutrient conditions, either in stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterial culture . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity.

化学反応の分析

Framycetin undergoes several types of chemical reactions, including:

Hydrolysis: On hydrolysis, this compound yields neamine and neobiosamine B.

Oxidation and Reduction:

Substitution: this compound can participate in substitution reactions, particularly involving its amino groups.

Common reagents used in these reactions include acids and bases for hydrolysis, and various oxidizing and reducing agents for redox reactions. The major products formed from these reactions include neamine and neobiosamine B .

科学的研究の応用

Topical Treatment for Burns

Framycetin has been evaluated as a topical agent for treating major burns. A study compared the effectiveness of this compound 1% cream (Soframycin) with silver sulfadiazine in patients with burns covering 15% to 40% of total body surface area. The results indicated that this compound was a viable alternative, showing no significant difference in bacterial load reduction compared to silver sulfadiazine over a seven-day period. Notably, 64% of bacterial isolates were sensitive to this compound, and no nephrotoxicity or ototoxicity was reported among patients .

Treatment of Nasopharyngitis

This compound is also utilized in the treatment of chronic nasopharyngitis. In a randomized study involving 143 patients, endonasal therapy with this compound solution significantly reduced the severity of clinical symptoms such as hyperthermia. The treatment group showed marked improvement without adverse effects when compared to a control group receiving additional antihistamines and antivirals .

Wound Healing Efficacy

A comparative study assessed the efficacy of this compound sulfate cream against a polyherbal formulation in acute wounds. The study involved 89 subjects divided into two groups, where this compound was applied thrice daily for up to 21 days. The results indicated that while this compound was effective, the polyherbal formulation demonstrated superior wound healing properties, requiring fewer days for complete healing and better overall wound assessment scores .

Bowel Sterilization Pre-Operatively

This compound has been investigated for its bowel sterilization capabilities prior to surgical procedures. A study found that it effectively suppressed fecal organisms without significant toxicity, positioning it as a suitable alternative to neomycin for pre-operative bowel preparation .

Ocular Applications

In ophthalmology, this compound is used to treat bacterial infections such as conjunctivitis and corneal ulcers. Its mechanism involves binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to bacterial cell death. It is particularly effective against various strains of enteric bacteria .

Case Studies Summary Table

作用機序

Framycetin exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth . Specifically, this compound interacts with four nucleotides of 16S rRNA and a single amino acid of protein S12, interfering with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit .

類似化合物との比較

Framycetin is similar to other aminoglycoside antibiotics, such as neomycin, kanamycin, and gentamicin. it has unique properties that distinguish it from these compounds:

Neomycin: This compound is a component of neomycin, specifically neomycin B. Neomycin also contains neomycin C and neomycin A, with neomycin B being the most active component.

Kanamycin: Both this compound and kanamycin are aminoglycosides, but they differ in their specific bacterial targets and resistance profiles.

Gentamicin: Gentamicin has a broader spectrum of activity compared to this compound and is often used to treat more severe infections.

This compound’s uniqueness lies in its specific binding interactions with the bacterial ribosome and its efficacy in treating localized infections, particularly in ophthalmic and dermatological applications .

生物活性

Framycetin, an aminoglycoside antibiotic, is primarily used for its antibacterial properties against a variety of gram-negative and some gram-positive bacteria. It is particularly effective in treating infections caused by enteric bacteria, including Escherichia coli , and is often employed in topical formulations for wound care. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical studies, and its role in treating various infections.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the decoding site of the ribosomal RNA (rRNA), leading to misreading of mRNA and the incorporation of incorrect amino acids into proteins. This ultimately results in nonfunctional or toxic peptides and disrupts polysome formation, which is crucial for protein synthesis in bacteria .

Key Mechanisms:

- Inhibition of Protein Synthesis : this compound binds to specific proteins and rRNA within the 30S subunit.

- Disruption of Polysome Formation : It causes the breakup of polysomes into nonfunctional monosomes.

- Target Organisms : Effective against enteric bacteria and other eubacteria but not effective against fungi, viruses, or most anaerobic bacteria .

Case Studies and Research Findings

-

Wound Healing Efficacy :

A comparative study evaluated the efficacy of this compound sulfate cream against a new formulation (AHPL/AYTOP/0113) for acute wound healing. The results indicated that patients using the new cream had significantly shorter healing times (mean 7.77 days) compared to those using this compound (mean 9.87 days), with better outcomes in wound surface area and associated pain . -

Topical Application for Burns :

A pilot study assessed this compound cream as an alternative to silver sulfadiazine in treating major burns. The study involved 40 patients and demonstrated that this compound was effective in reducing bacterial load without significant side effects like nephrotoxicity or ototoxicity. Approximately 64% of bacterial isolates were sensitive to this compound . -

In Vitro Antimicrobial Activity :

Research conducted on the antimicrobial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) showed significant bactericidal effects at exposure times ranging from ½ hour to 24 hours. The study highlighted this compound's ability to inhibit MRSA growth effectively, particularly after 4 hours of exposure . -

Endonasal Therapy :

A pragmatic study on the use of this compound solution for chronic nasopharyngitis demonstrated its effectiveness in reducing symptom severity. Patients receiving this compound showed significant improvement in nasal discharge and mucosal edema compared to control groups .

Summary of Clinical Studies

Safety Profile

This compound is generally considered safe when used topically. In clinical trials, it has not been associated with significant adverse effects such as nephrotoxicity or ototoxicity, which are common concerns with other aminoglycosides when used systemically. Monitoring for allergic reactions or local irritation is recommended during topical applications.

特性

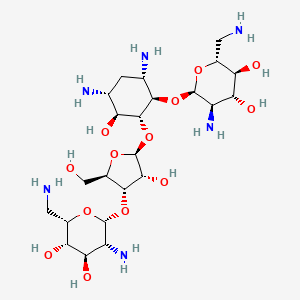

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUARAINLGYMG-JGMIRXPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H52N6O25S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016143 | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-30-9, 28002-70-2 | |

| Record name | Framycetin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin B, sulfate (1:3) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin B sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Neomycin primarily targets the bacterial ribosome, specifically the 30S ribosomal subunit [, ]. It irreversibly binds to the 16S rRNA and S12 protein, disrupting the assembly of the initiation complex between mRNA and the ribosome. This effectively inhibits the initiation of protein synthesis, ultimately leading to bacterial cell death [].

A: Yes, besides halting initiation, neomycin binding also induces misreading of the mRNA template and causes translational frameshifting, further contributing to premature termination of protein synthesis [].

A: Neomycin interacts with bile salts and lipids in the gut lumen, forming insoluble complexes primarily with fatty acids. This precipitation prevents their absorption, leading to decreased uptake of both fat and cholesterol [].

A: Neomycin is an aminoglycoside antibiotic complex composed of three major components: Neomycin A (minor component), Neomycin B, and Neomycin C (active components) [].

A: Yes, research indicates that Neomycin B can bind copper(II) ions, forming both mono- and dinuclear complexes. This interaction involves specific amino and hydroxyl groups within the Neomycin B structure [].

A: Yes, research suggests that neomycin's stability as a preservative in ophthalmic solutions is influenced by pH. For instance, thimerosal, a preservative, showed better stability and efficacy in a chloramphenicol solution (pH 7.19-7.22) compared to a neomycin sulfate solution (pH 6.45-6.60) [].

A: Studies show that modifying neomycin at the 5'' position can lead to surprising alterations in its antibacterial activity against resistant bacteria. Some modifications enhance activity compared to the parent neomycin, even against strains harboring aminoglycoside-modifying enzymes [].

A: Yes, research has identified two lead neomycin derivatives that exhibit significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), strains notorious for their resistance to clinically used aminoglycosides [].

A: Research highlights the use of chitosan nanofibers as a promising delivery system for neomycin sulfate. This formulation demonstrated enhanced wound healing properties compared to neomycin cream alone [].

A: While primarily used topically, oral neomycin can be absorbed systemically, potentially leading to nephrotoxicity and ototoxicity. Studies in calves demonstrated renal damage and hearing impairment following intramuscular neomycin administration [].

A: Oral administration of neomycin (0.5 - 2 g daily) consistently reduced serum cholesterol levels in patients with atherosclerosis. This effect peaked around two weeks and persisted for the duration of treatment (up to nine months) [].

A: A double-blind study showed that Garlic oil ear drops resulted in 81% complete improvement in patients with chronic suppurative otitis media, compared to 69% improvement with neomycin-dexamethasone drops. Garlic oil also demonstrated a faster onset of action [].

A: Yes, neomycin, when administered orally at 2 g daily, significantly reduced plasma cholesterol levels (median reduction of 23%) in patients with type II hyperlipoproteinemia [].

A: Neomycin's inhibitory effect on PDGF-induced DNA synthesis in fibroblasts appears to be time-dependent. While neomycin effectively suppressed DNA synthesis during the first 24 hours of PDGF exposure, its effect diminished after this period, suggesting a critical window for its inhibitory action [].

A: Intravenous administration of neomycin sulfate (30 mg/kg/day) in dogs resulted in a progressive loss of auditory-evoked brain stem potential (AEBP) waveforms, ultimately leading to an isoelectric AEBP. This effect, indicative of ototoxicity, was irreversible even after discontinuing neomycin treatment [].

A: Yes, bacteria can develop resistance to neomycin through enzymatic modification. Aminoglycoside-modifying enzymes (AMEs) can inactivate neomycin, rendering it ineffective [].

A: Yes, the emergence of Staphylococcus aureus strains resistant to kanamycin, neomycin, paromomycin, and chloramphenicol highlights the potential for cross-resistance among these antibiotics, particularly when used in clinical settings [].

A: Oral neomycin, even at commonly used doses (4-6 g daily), can cause intestinal malabsorption, leading to decreased absorption of nutrients like carotene and D-xylose, and increased fecal fat excretion [].

A: Yes, allergic contact dermatitis to topical neomycin is a documented concern, often presenting as an insidious worsening of existing skin conditions. Patch testing is crucial for confirming neomycin allergy [, ].

A: Intramuscular administration of neomycin sulfate (10 mg/kg twice daily) in horses, while not causing significant histopathological changes in the kidneys, did lead to a decrease in plasma urea levels and an increase in urinary excretion of gamma-glutamyl transferase (GGT) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。